Ortho-Fluorine Conformational and Electronic Effects
NMR spectroscopy studies of polyfluorinated ureas reveal that the degree of ortho-fluorination significantly influences molecular conformation and electronic environment. Specifically, mono-ortho-fluorinated ureas (such as 3-(2-Chloropropanoyl)-1-(2-fluorophenyl)urea) exhibit distinct chemical shift patterns and probable conformational changes compared to non-ortho or di-ortho analogs, which can affect hydrogen-bonding capacity and intermolecular interactions [1]. In contrast, meta- or para-fluorophenyl ureas do not experience the same degree of steric and electronic perturbation, leading to divergent physicochemical and biological behaviors [1].
| Evidence Dimension | Conformational perturbation due to ortho-fluorine |
|---|---|
| Target Compound Data | Mono-ortho-fluorinated urea |
| Comparator Or Baseline | Non-ortho (meta/para) fluorinated ureas |
| Quantified Difference | Significant changes in NMR chemical shifts and probable conformational changes reported |
| Conditions | NMR spectroscopy in solution |
Why This Matters
Ortho-fluorine substitution alters molecular conformation and electronic properties, which can impact target binding and metabolic stability, making the compound a distinct entity in SAR studies.
- [1] Agulló, C., Abad, A., Cuñat, A. C., & Vilanova, C. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Magnetic Resonance in Chemistry, 43(2), 139-147. DOI: 10.1002/mrc.1560 View Source
